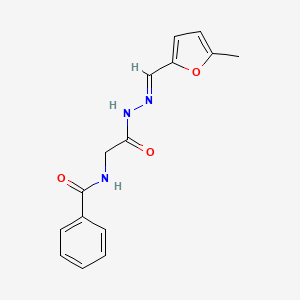

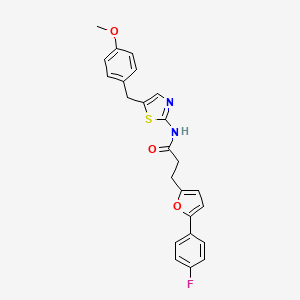

![molecular formula C12H14FNO4 B2865279 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 1517265-62-1](/img/structure/B2865279.png)

2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

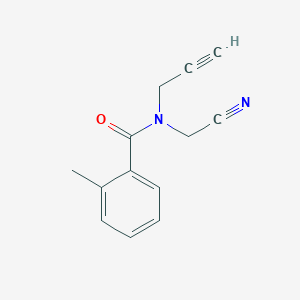

“2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid” is a complex organic compound. It seems to contain a benzoic acid moiety, which is an aromatic carboxylic acid, a fluoro group, and a carbonylamino group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzoic acid moiety would contribute to the aromaticity of the compound, the fluoro group would add electronegativity, and the carbonylamino group would likely form a polar bond .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The fluoro group might be relatively inert unless under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro group might increase its electronegativity and polarity. The benzoic acid moiety could contribute to its acidity .Wissenschaftliche Forschungsanwendungen

Synthesis of Medical Intermediates

The compound can be used in the synthesis of important medical intermediates . The synthesis method disclosed involves a novel synthesis route, starting from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .

Synthesis of Heterocycles

The compound can be used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles show unique biological activities .

Biocatalytic Synthesis

The compound can be used in biocatalytic synthesis . For example, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was synthesized using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM) .

Dipeptide Synthesis

The compound can be used in dipeptide synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Formation of N-tert-Butoxy-Carboynl Anyhydride

The compound can be used in the formation of N-tert-Butoxy-Carboynl Anyhydride . The spontaneity of the reactions to form stable NCAs’ was found to increase with peptide length .

Analysis of Thermodynamic Properties

The compound can be used in the analysis of thermodynamic properties . The changes in enthalpy, entropy and Gibbs free energy were calculated over a temperature range .

Wirkmechanismus

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(9(8)13)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMONBUPDZOPPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

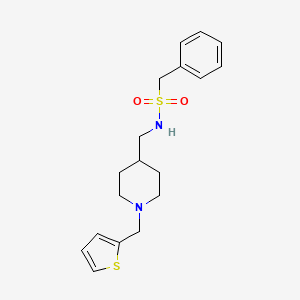

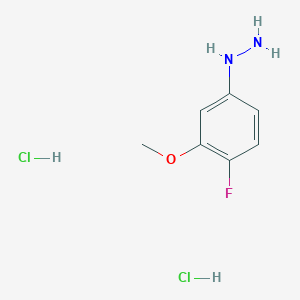

![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)

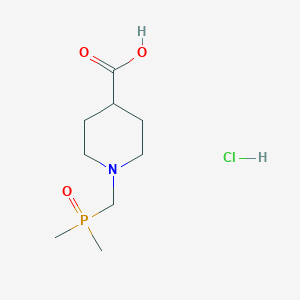

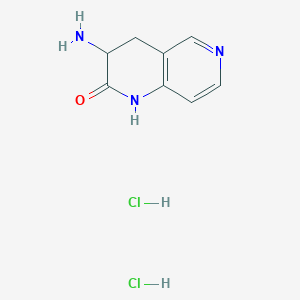

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)

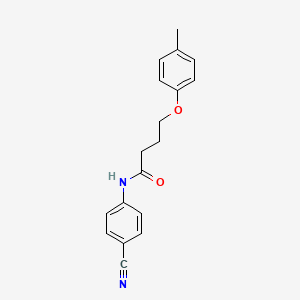

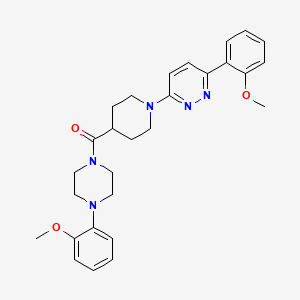

![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2865209.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2865213.png)